molecular formula C21H30FNO2 B15345854 (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol

(aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol

Cat. No.: B15345854
M. Wt: 347.5 g/mol
InChI Key: DFUMBTGBUROVGN-ORAYPTAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with ethyl, fluoro, hydroxy, and isopropyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Fluoro and Hydroxy Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions. Hydroxylation might involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Alkylation: The ethyl and isopropyl groups are introduced via alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidizing Agents: PCC, m-CPBA

    Reducing Agents: Pd/C, hydrogen gas

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a piperidine derivative

    Substitution: Formation of methoxy-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the fluoro and hydroxy groups suggests potential activity as a drug candidate, possibly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro and hydroxy groups could play a role in binding to active sites or influencing the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • (aS,4S)-5-Ethyl-4-(4-chloro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol
  • (aS,4S)-5-Ethyl-4-(4-fluoro-2-methoxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol

Uniqueness

Compared to similar compounds, (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol is unique due to the specific combination of substituents on the pyridine ring. The presence of both fluoro and hydroxy groups in specific positions can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H30FNO2

Molecular Weight

347.5 g/mol

IUPAC Name

2-[(4S)-3-ethyl-5-[(1S)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol

InChI

InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19+/m0/s1

InChI Key

DFUMBTGBUROVGN-ORAYPTAESA-N

Isomeric SMILES

CCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@H](C)O)C(C)C)C(C)C

Canonical SMILES

CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.